molecular formula C6H9NO3 B8403461 7-(Hydroxymethyl)-6-oxa-4-azaspiro[2.4]heptan-5-one

7-(Hydroxymethyl)-6-oxa-4-azaspiro[2.4]heptan-5-one

Cat. No. B8403461
M. Wt: 143.14 g/mol
InChI Key: NDIRRJMHSUNQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242984B2

Procedure details

Sodium hydride (197 mg, 4.92 mmol) was added to a solution of tert-butyl [1-(1,2-dihydroxyethyl)cyclopropyl]carbamate (100 mg, 0.46 mmol) in THF (1 mL) at room temperature. The mixture was stirred at 30° C. under a nitrogen atmosphere for 16 hours. After being cooled to 20° C., the mixture was diluted with ice water (1 mL) and then extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (methanol/dichloromethane) to give 7-(hydroxymethyl)-6-oxa-4-azaspiro[2.4]heptan-5-one. 1H NMR (300 MHz, DMSO-d6): δ 7.62 (br s, 1H), 5.00-4.96 (m, 1H), 4.40-4.35 (m, 1H), 3.51-3.40 (m, 2H), 1.01-0.88 (m, 1H), 0.80-0.55 (m, 3H).
Quantity
197 mg
Type
reactant
Reaction Step One
Name
tert-butyl [1-(1,2-dihydroxyethyl)cyclopropyl]carbamate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].O[CH:4]([C:7]1([NH:10][C:11](=[O:17])[O:12]C(C)(C)C)[CH2:9][CH2:8]1)[CH2:5][OH:6]>C1COCC1>[OH:6][CH2:5][CH:4]1[C:7]2([CH2:8][CH2:9]2)[NH:10][C:11](=[O:12])[O:17]1 |f:0.1|

Inputs

Step One
Name
Quantity
197 mg
Type
reactant
Smiles
[H-].[Na+]
Name
tert-butyl [1-(1,2-dihydroxyethyl)cyclopropyl]carbamate
Quantity
100 mg
Type
reactant
Smiles
OC(CO)C1(CC1)NC(OC(C)(C)C)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice water
Quantity
1 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 30° C. under a nitrogen atmosphere for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to 20° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCC1OC(NC12CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.